2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide
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Overview
Description
2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide is a quinazoline derivative with the molecular formula C14H21N5O2S and a molecular weight of 323.41 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide typically involves multiple steps, including chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection . The starting material for this synthesis is often 2,4-diamino-6-hydroxypyrimidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as an inhibitor in various biological pathways, particularly in the study of enzyme functions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of the Wnt/β-catenin signaling pathway by suppressing the expression of target genes like AXIN2, MYC, and LGR5 . This inhibition leads to the suppression of cancer cell growth and metastasis through the apoptotic pathway .
Comparison with Similar Compounds
2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide can be compared with other quinazoline derivatives, such as:
2,4-Diamino-6-[N-(2’,5’-Dimethoxybenzyl)-N-Methylamino]Quinazoline: This compound also exhibits inhibitory effects on specific enzymes but has different substituents that affect its biological activity.
2,4-Diamino-Quinazoline: This compound is known for its role as a Wnt signaling inhibitor and its potential in cancer therapy.
The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties.
Properties
CAS No. |
21882-32-6 |
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Molecular Formula |
C14H21N5O2S |
Molecular Weight |
323.42 g/mol |
IUPAC Name |
2,4-diamino-N,N-dipropylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C14H21N5O2S/c1-3-7-19(8-4-2)22(20,21)10-5-6-12-11(9-10)13(15)18-14(16)17-12/h5-6,9H,3-4,7-8H2,1-2H3,(H4,15,16,17,18) |
InChI Key |
ONDIFFMSUPVKGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
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